molecular formula C5H7ClO B1610452 2-Chloro-1-cyclopropylethan-1-one CAS No. 7379-14-8

2-Chloro-1-cyclopropylethan-1-one

Cat. No.: B1610452
CAS No.: 7379-14-8
M. Wt: 118.56 g/mol
InChI Key: ZXWAHROJUXWVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Alpha-Halo Ketones as Reactive Intermediates

Alpha-halo ketones are a class of organic compounds characterized by a ketone functional group with a halogen atom attached to the adjacent (alpha) carbon. wikipedia.org This arrangement makes them potent alkylating agents and versatile building blocks in organic synthesis. wikipedia.org The presence of the electron-withdrawing carbonyl group enhances the reactivity of the carbon-halogen bond, making the alpha-carbon susceptible to nucleophilic attack. nih.gov

Their utility is demonstrated in a variety of reactions, including:

Nucleophilic Substitution: The halogen can be readily displaced by a wide range of nucleophiles.

Formation of Heterocycles: They are precursors to various heterocyclic compounds such as thiazoles, pyrroles, and benzofurans. wikipedia.orgnih.gov

Favorskii Rearrangement: In the presence of a base, α-halo ketones can rearrange to form carboxylic acid derivatives. wikipedia.org

Darzens Condensation: Reaction with a carbonyl compound in the presence of a base can yield an α,β-epoxy ketone (a glycidic ester).

The reactivity of α-halo ketones makes them essential intermediates in the synthesis of many important organic molecules, including pharmaceuticals and natural products.

Role of the Cyclopropane (B1198618) Moiety in Chemical Reactivity and Strain Theory

The cyclopropane ring is the smallest and most strained of the cycloalkanes. libretexts.orgquora.com This strain arises from two main factors:

Angle Strain: The C-C-C bond angles in cyclopropane are compressed to 60° from the ideal tetrahedral angle of 109.5°. libretexts.orgquora.com This significant deviation results in poor overlap of the sp³ hybrid orbitals, weakening the C-C bonds. libretexts.org

Torsional Strain: The hydrogen atoms on adjacent carbon atoms are in an eclipsed conformation, leading to steric repulsion. libretexts.orgwikipedia.org

This inherent strain energy makes cyclopropane and its derivatives significantly more reactive than other cycloalkanes. quora.compharmaguideline.com They can undergo ring-opening reactions that are not observed in larger, more stable rings. The presence of the cyclopropane ring in 2-chloro-1-cyclopropylethan-1-one, therefore, introduces a unique element of reactivity that can be exploited in organic synthesis.

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its application as an intermediate in the synthesis of agrochemicals and pharmaceuticals. A significant area of investigation has been the optimization of its synthesis to improve yield and purity. For example, recent advancements have explored solvent-free continuous flow synthesis methods, which offer higher yields and are more environmentally friendly than traditional batch processes.

Furthermore, its role as a key building block for the fungicide prothioconazole (B1679736) continues to drive research into its chemical properties and reactions. The unique combination of a reactive α-halo ketone and a strained cyclopropane ring presents opportunities for the development of novel synthetic methodologies and the creation of new chemical entities with potential biological activity.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 7379-14-8 nih.gov
Molecular Formula C₅H₇ClO nih.gov
Molecular Weight 118.56 g/mol chemicalbook.com
Boiling Point 158.9±13.0 °C (Predicted) chemicalbook.com
Density 1.236±0.06 g/cm³ (Predicted) chemicalbook.com
Melting Point 128-131 °C (in benzene/hexane) chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-cyclopropylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c6-3-5(7)4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWAHROJUXWVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499386
Record name 2-Chloro-1-cyclopropylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7379-14-8
Record name 2-Chloro-1-cyclopropylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-cyclopropylethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Reactivity Profiles and Mechanistic Elucidation of 2 Chloro 1 Cyclopropylethan 1 One

Nucleophilic Substitution Reactions at the α-Carbon

The presence of a chlorine atom on the carbon adjacent to the carbonyl group (the α-carbon) makes 2-Chloro-1-cyclopropylethan-1-one susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile replaces the chlorine atom, leading to a variety of derivatives. odinity.comlibretexts.org The rate and mechanism of these substitutions, whether SN1 or SN2, are influenced by factors such as the strength of the nucleophile, the solvent, and the structure of the electrophile. odinity.combits-pilani.ac.inlibretexts.org

Reactions with Heteronucleophiles (e.g., Triazoles)

A significant application of this compound is its reaction with heteronucleophiles, particularly triazoles. nih.gov 1,2,4-Triazoles, for instance, are important pharmacophores due to their ability to interact with biological receptors. nih.gov The reaction of this compound with a triazole, often in the presence of a base, results in the formation of a new carbon-nitrogen bond, yielding a triazolyl-substituted cyclopropyl (B3062369) ketone. This type of reaction is a key step in the synthesis of certain fungicides. The nitrogen atoms of the triazole ring act as nucleophiles, attacking the electrophilic α-carbon and displacing the chloride ion.

Derivatization Pathways and Functional Group Transformations

The α-chloro ketone moiety in this compound allows for a range of derivatization pathways beyond substitution with heterocycles. These transformations can lead to a diverse array of functional groups. For example, reduction of the ketone can yield the corresponding alcohol, 2-chloro-1-cyclopropylethanol. The chlorine atom can also be displaced by other nucleophiles, such as amines or thiols, to introduce different functionalities. Furthermore, derivatization can be achieved through reactions targeting the hydroxyl groups of the resulting alcohol, for instance, using reagents like 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS). nih.govnih.gov

Rearrangement Reactions Involving the Cyclopropyl Ketone Moiety

The strained three-membered ring of the cyclopropyl ketone in this compound makes it prone to rearrangement reactions, which can lead to the formation of new ring systems.

Favorskii Rearrangement Mechanisms

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base. wikipedia.orgorganicreactions.orgnumberanalytics.com This reaction typically leads to the formation of carboxylic acid derivatives. nrochemistry.comadichemistry.com In the case of cyclic α-halo ketones, the rearrangement often results in a ring contraction. wikipedia.orgadichemistry.com The mechanism is believed to involve the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile. wikipedia.orgadichemistry.com For α-halo ketones that cannot form an enolate, an alternative mechanism known as the quasi-Favorskii or pseudo-Favorskii rearrangement may occur. wikipedia.orgadichemistry.com

While direct studies on the Favorskii rearrangement of this compound are not extensively detailed in the provided results, the general principles of this rearrangement are well-established for α-halo ketones. wikipedia.orgorganicreactions.orgnumberanalytics.comnrochemistry.comadichemistry.com The reaction of this compound with a base like sodium hydroxide (B78521) would be expected to yield a cyclobutanecarboxylic acid derivative, resulting from the rearrangement of the cyclopropylmethyl ketone system.

Organocatalytic Cloke–Wilson Rearrangement and Analogues

The Cloke-Wilson rearrangement involves the ring expansion of cyclopropyl ketones to form 2,3-dihydrofurans. rsc.orgacs.org This transformation can be promoted by various catalysts, including organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.orgresearchgate.net The reaction is believed to proceed through a homoconjugate addition process, with a proposed SN1-type ring opening mechanism. acs.orgresearchgate.net The rearrangement offers a versatile method for synthesizing five-membered heterocyclic compounds. rsc.org

While the provided search results focus on the general Cloke-Wilson rearrangement of cyclopropyl ketones, the application of this methodology to this compound would likely involve the initial formation of a suitable cyclopropyl ketone derivative that can undergo the rearrangement. The regioselectivity of the ring opening would be a key factor in determining the final product structure. acs.org

Cycloaddition Reactions Initiated by this compound

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. libretexts.orgslideshare.netkharagpurcollege.ac.in These reactions involve the combination of two or more unsaturated molecules to form a new ring. kharagpurcollege.ac.in Common examples include [2+2] and [4+2] cycloadditions. slideshare.netyoutube.com

The reactivity of this compound in cycloaddition reactions is not explicitly detailed in the provided search results. However, the carbonyl group and the cyclopropane (B1198618) ring present potential sites for such reactions. For instance, the carbonyl group could potentially participate in [2+2] photocycloadditions with alkenes to form oxetanes (the Paterno-Büchi reaction). slideshare.net Furthermore, the strained cyclopropane ring itself can, under certain conditions, undergo ring-opening to generate intermediates that could participate in cycloaddition processes. researchgate.net The specific conditions and reaction partners required to initiate cycloaddition reactions with this compound would need further investigation.

Reductive Transformations and Dehalogenation Processes

The structure of this compound features two primary sites for reduction: the carbonyl group and the carbon-chlorine bond. The reduction of the carbonyl group leads to the formation of a secondary alcohol, 2-chloro-1-cyclopropylethanol. This type of transformation is significant, particularly when achieved stereoselectively to produce chiral alcohols, which are valuable building blocks in synthesis. For instance, analogous α-chloro ketones like 2-chloro-1-phenylethanone have been stereoselectively reduced to their corresponding (R) or (S) alcohols using diketoreductase enzymes. researchgate.net

Dehalogenation, specifically dehydrohalogenation, is another key transformation for this compound. wikipedia.org This elimination reaction involves the removal of the chlorine atom from the α-carbon and a hydrogen atom from an adjacent (β) carbon, resulting in the formation of an alkene. wikipedia.org When treated with a base, this compound can undergo a β-elimination reaction. wikipedia.org Given the structure of the molecule, this would lead to the formation of 1-cyclopropylvinyl chloride. This process is a foundational reaction in organic chemistry for synthesizing alkenes from alkyl halides. wikipedia.orgshaalaa.com

TransformationReagents/ConditionsProduct Type
Carbonyl Reduction Reducing agents (e.g., NaBH₄) or biocatalysts (e.g., reductases) researchgate.netSecondary alcohol (2-chloro-1-cyclopropylethanol)
Dehydrohalogenation Strong base (e.g., KOH in ethanol) wikipedia.orgshaalaa.comAlkene (1-cyclopropylvinyl chloride)

Exploiting Bifunctional Reactivity: Precursors to Heterocyclic Scaffolds

The bifunctional nature of this compound, characterized by the electrophilic carbonyl carbon and the electrophilic carbon bearing the chlorine atom, makes it a versatile precursor for synthesizing complex heterocyclic scaffolds. This dual reactivity allows for sequential or one-pot reactions to build rings containing heteroatoms like nitrogen, sulfur, or oxygen.

A prominent example of this utility is its role as a key intermediate in the synthesis of prothioconazole (B1679736). google.com Prothioconazole is a broad-spectrum triazolethione fungicide developed by Bayer. The synthesis leverages the reactive sites of this compound to construct the core triazolethione heterocyclic system. The α-chloro ketone moiety can react with nucleophiles, such as sulfur and nitrogen-containing reagents, to build the desired heterocyclic framework. The ability to use this compound to efficiently generate such complex and commercially important molecules highlights its significance as a building block in medicinal and agricultural chemistry. google.com

Applications of 2 Chloro 1 Cyclopropylethan 1 One As a Versatile Synthetic Building Block

Construction of Complex Carbocyclic Systems

The strained three-membered ring of 2-chloro-1-cyclopropylethan-1-one makes it an excellent precursor for the synthesis of more complex carbocyclic structures. The ring strain can be strategically released to drive various chemical reactions, leading to the formation of larger and more intricate ring systems.

Cyclopentane (B165970) Ring Formation

One of the notable applications of cyclopropyl (B3062369) ketones, such as this compound, is in the formation of cyclopentane rings. organic-chemistry.org This transformation can be achieved through a [3+2] cycloaddition reaction where the cyclopropyl ketone reacts with an alkene. organic-chemistry.org This method provides a powerful tool for constructing five-membered rings, which are common structural motifs in many natural products and biologically active molecules.

Access to Strained Carbocyclic Compounds

The inherent ring strain of the cyclopropane (B1198618) moiety in this compound can be harnessed to synthesize other strained carbocyclic systems. For instance, cyclopropyl ketones can be used in the synthesis of cyclobutanone (B123998) derivatives and other strained carbocyclic compounds. nih.gov These transformations often involve ring-expansion or rearrangement reactions, providing access to unique and challenging molecular architectures.

Synthesis of Dihydrofuran Derivatives and Related Heterocycles

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds, particularly dihydrofuran derivatives. The α-chloro ketone functionality allows for nucleophilic substitution reactions with a variety of nucleophiles, including those that can lead to the formation of heterocyclic rings. Research has shown that β-keto-diphenylphosphine oxides, which can be derived from related starting materials, can cyclize to form optically active dihydrofurans. rsc.org This highlights the potential of using derivatives of this compound in the asymmetric synthesis of these important heterocyclic scaffolds.

Intermediate in the Synthesis of Agrochemical and Organic Targets

The chemical reactivity of this compound makes it a crucial intermediate in the synthesis of various commercially important products, particularly in the agrochemical sector.

A significant application is its role as a key intermediate in the synthesis of the broad-spectrum fungicide, prothioconazole (B1679736). google.compatsnap.com Prothioconazole is widely used to protect crops from a variety of fungal diseases. The synthesis of prothioconazole involves the use of a related compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone (B56625), which is synthesized from precursors like cyclopropyl methyl ketone. google.compatsnap.com The structural similarity and synthetic relationship highlight the importance of the this compound scaffold in accessing this vital agrochemical.

The versatility of the α-chloro ketone group also allows for its use as an intermediate in a wide range of other organic syntheses, enabling the introduction of the cyclopropyl ketone moiety into larger and more complex molecules. biosynth.com

Development of Advanced Organic Compounds through Derivatization

The functional groups present in this compound provide multiple handles for derivatization, leading to the development of advanced organic compounds with diverse properties and applications.

The chlorine atom can be displaced by various nucleophiles to introduce new functional groups. The carbonyl group can undergo reactions such as reduction to an alcohol or reaction with Grignard reagents to form tertiary alcohols. These derivatizations allow for the generation of a library of compounds with modified structures and potentially enhanced biological or material properties. For example, the derivatization of related chloro-substituted compounds has been explored for their potential anticancer activities.

Utilization in Mechanistic Studies of Biological Systems (as chemical probes)

The electrophilic nature of the α-chloro ketone moiety in this compound and its derivatives makes them suitable for use as chemical probes in mechanistic studies of biological systems. These compounds can act as electrophiles and react with nucleophilic sites in biomolecules such as proteins and nucleic acids. This covalent modification can alter the function of these biomolecules, providing valuable insights into their roles in cellular processes. By studying the effects of these compounds on biological systems, researchers can elucidate the mechanisms of action of various enzymes and receptors, and potentially identify new targets for drug discovery.

Advanced Spectroscopic and Structural Analysis Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysisnp-mrd.orgdocbrown.infolibretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of 2-Chloro-1-cyclopropylethan-1-one in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data regarding the connectivity and chemical environment of the atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in real-time monitoring of the synthesis of this compound. jhu.edu By tracking the appearance of characteristic signals for the product and the disappearance of reactant signals, the progress of the reaction can be accurately followed. researchgate.net This technique allows for the optimization of reaction conditions such as temperature and reaction time to maximize yield and minimize byproducts.

Furthermore, ¹H NMR is a powerful tool for assessing the purity of the final compound. The integration of the signals corresponding to the protons of this compound against those of any impurities provides a quantitative measure of its purity. For instance, the presence of residual starting materials or side products can be readily detected and quantified. In the ¹H NMR spectrum of this compound, the protons on the cyclopropyl (B3062369) ring and the methylene (B1212753) group adjacent to the chlorine atom give rise to distinct signals, allowing for unambiguous identification and purity assessment.

Cyclopropyl protons: These protons typically appear as a complex multiplet in the upfield region of the spectrum.

Methylene protons (-CH₂Cl): These protons are deshielded by the adjacent carbonyl and chlorine atoms and appear as a singlet or a slightly split signal at a higher chemical shift.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. libretexts.org Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete elucidation of its carbon skeleton. chegg.com

In a typical proton-decoupled ¹³C NMR spectrum of this compound, three distinct signals are expected:

Carbon AtomApproximate Chemical Shift (ppm)
Carbonyl Carbon (C=O)195-215
Methylene Carbon (-CH₂Cl)40-50
Cyclopropyl Carbons10-20

The chemical shift of the carbonyl carbon is characteristically downfield due to the strong deshielding effect of the double-bonded oxygen atom. libretexts.org The methylene carbon attached to the chlorine atom also experiences a downfield shift, while the carbons of the cyclopropyl ring resonate at a much higher field. docbrown.info This predictable pattern of chemical shifts confirms the presence of the key structural motifs within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysisnp-mrd.orgdocbrown.info

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and to gain insight into the structure of this compound through the analysis of its fragmentation patterns. libretexts.org The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound. For this compound (C₅H₇ClO), the expected molecular weight is approximately 118.56 g/mol . nih.gov

Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), the molecular ion peak will appear as a pair of peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1. docbrown.info This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

The fragmentation pattern provides further structural information. Common fragmentation pathways for α-chloroketones include cleavage of the C-C bond adjacent to the carbonyl group and loss of the chlorine atom. youtube.comwhitman.edu Analysis of the masses of the resulting fragment ions helps to piece together the structure of the original molecule.

Ionm/z (mass-to-charge ratio)Interpretation
[C₅H₇³⁵ClO]⁺118Molecular ion (M⁺)
[C₅H₇³⁷ClO]⁺120Molecular ion (M+2)
[C₄H₇CO]⁺83Loss of Cl
[C₃H₅]⁺41Cyclopropyl fragment

Infrared (IR) Spectroscopy for Functional Group Identificationnp-mrd.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. libretexts.org The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the bonds within the molecule.

The most prominent and diagnostic absorption band in the IR spectrum of this compound is the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration. youtube.com This peak typically appears in the region of 1700-1725 cm⁻¹. The presence of the chlorine atom alpha to the carbonyl group can slightly shift the position of this absorption.

Other characteristic absorption bands include:

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretch1705
C-H (cyclopropyl)Stretch~3000-3100
C-ClStretch650-850

The C-H stretching vibrations of the cyclopropyl ring appear at a slightly higher frequency than those of typical alkyl C-H bonds. The C-Cl stretching vibration is found in the fingerprint region of the spectrum and provides further evidence for the presence of the chlorine atom. docbrown.info

Chiroptical Spectroscopy for Absolute Configuration Assignment

For chiral molecules, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are employed to determine their absolute configuration. While this compound itself is not chiral, if a chiral center were introduced into the molecule, for instance, by substitution on the cyclopropyl ring or the α-carbon, these techniques would be crucial. The experimental chiroptical spectra could be compared with theoretically calculated spectra for the different enantiomers to assign the absolute configuration of the chiral derivative.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a sophisticated spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orghindsinstruments.com This technique extends the principles of circular dichroism into the infrared range, providing detailed three-dimensional structural information about molecules in solution. wikipedia.org VCD is particularly powerful for determining the absolute configuration of chiral centers and for elucidating the conformational preferences of flexible molecules. bruker.comnih.gov For a molecule such as this compound, which possesses a stereocenter at the carbon atom bearing the chlorine, VCD serves as an invaluable tool for unambiguous stereochemical assignment.

The core principle of VCD lies in its sensitivity to the spatial arrangement of atoms. wikipedia.org Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), interact differently with left and right circularly polarized light. bruker.com This differential interaction results in a VCD spectrum, which displays both positive and negative bands corresponding to the molecule's vibrational modes. The resulting spectrum is a unique fingerprint of a specific enantiomer.

In modern chemical research, experimental VCD spectra are typically compared with theoretical spectra generated through ab initio quantum mechanical calculations, most commonly using Density Functional Theory (DFT). nih.gov By calculating the theoretical VCD spectrum for a known configuration (e.g., the R-enantiomer), a direct comparison with the experimental spectrum of an unknown sample can confirm its absolute configuration. A match between the experimental and calculated spectra provides high confidence in the assignment.

Research Findings and Application to this compound:

While specific VCD studies on this compound are not prevalent in the literature, the application of VCD to analogous chiral ketones and halogenated compounds is well-established. The analysis of this molecule would focus on several key aspects:

Conformational Analysis: The molecule has rotational freedom around the single bond connecting the cyclopropyl ring and the carbonyl group, as well as the bond between the carbonyl carbon and the chloromethyl group. These different spatial arrangements (conformers) will coexist in solution, and each will have a characteristic VCD spectrum. The experimentally observed spectrum is a population-weighted average of the spectra of all contributing conformers. By calculating the theoretical spectra for various stable conformers, researchers can determine the most populated conformation in solution.

Absolute Configuration Determination: The primary application would be to determine the absolute configuration (R or S) of a synthesized or isolated sample. This is critical in fields such as pharmaceutical development, where the biological activity of a molecule often resides in a single enantiomer. youtube.com

Vibrational Mode Assignment: The VCD signals arise from specific vibrational modes within the molecule. For this compound, key vibrations would include the carbonyl (C=O) stretch, the C-Cl stretch, and various modes associated with the cyclopropyl ring (ring deformations and CH₂ stretches). The sign and intensity of the VCD bands for these modes are highly sensitive to the chiral environment.

Hypothetical VCD Data for (R)-2-Chloro-1-cyclopropylethan-1-one:

To illustrate the type of data obtained from a VCD experiment, the following interactive table presents hypothetical, yet representative, VCD and infrared (IR) absorption data for the key vibrational modes of the (R)-enantiomer of this compound. The corresponding (S)-enantiomer would be expected to show a VCD spectrum that is a mirror image, with inverted signs for the VCD signals. youtube.com

Interactive Data Table: Hypothetical VCD and IR Data for (R)-2-Chloro-1-cyclopropylethan-1-one

Vibrational ModePlausible IR Frequency (cm⁻¹)Plausible VCD Signal (ΔA x 10⁻⁵)Description of Vibrational Motion
Cyclopropyl C-H Stretch (sym)~3085+1.2Symmetric stretching of C-H bonds on the cyclopropyl ring.
Cyclopropyl C-H Stretch (asym)~3010-0.8Asymmetric stretching of C-H bonds on the cyclopropyl ring.
Carbonyl (C=O) Stretch~1715+3.5Stretching of the carbon-oxygen double bond.
CH₂ Scissoring (Cyclopropyl)~1450-1.5Bending motion of the CH₂ groups within the cyclopropyl ring.
C-C-C Ring Deformation~1020+2.1"Breathing" or deformation of the three-membered carbon ring.
C-Cl Stretch~750-2.8Stretching of the carbon-chlorine single bond.

Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the principles of VCD spectroscopy. Actual experimental values may vary.

The successful application of VCD spectroscopy provides a non-destructive, solution-phase method for gaining deep insight into the three-dimensional structure of chiral molecules like this compound, complementing other analytical techniques such as NMR and X-ray crystallography. rsc.org

Computational and Theoretical Chemistry Investigations of 2 Chloro 1 Cyclopropylethan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 2-chloro-1-cyclopropylethan-1-one. nanobioletters.comnih.govwikipedia.org While specific DFT studies on this exact molecule are not prevalent in the literature, principles from related cyclopropyl (B3062369) ketone studies can be applied.

Computational studies on related aryl cyclopropyl ketones have shown that the reactivity is enhanced by the stabilization of radical intermediates through conjugation. nih.govacs.orgmanchester.ac.uk In the case of this compound, while lacking an aryl group, the chlorine atom's inductive effect and the carbonyl group's conjugation with the cyclopropyl ring are key determinants of its reactivity, particularly in nucleophilic substitution or reduction reactions.

Table 1: Computed Properties of this compound nih.gov

PropertyValue
Molecular FormulaC₅H₇ClO
Molecular Weight118.56 g/mol
IUPAC Name2-chloro-1-cyclopropylethanone
InChI KeyZXWAHROJUXWVCU-UHFFFAOYSA-N
Canonical SMILESC1CC1C(=O)CCl

Mechanistic Pathway Elucidation and Transition State Analysis

Theoretical calculations are crucial for elucidating reaction mechanisms and analyzing the transition states of reactions involving this compound. For instance, in reactions like the SmI₂-catalyzed couplings of cyclopropyl ketones, computational studies have detailed the Gibbs energy profiles and identified key intermediates and transition states. nih.govacs.orgmanchester.ac.uk

For this compound, a potential reaction pathway could involve the activation of the C-Cl bond or the carbonyl group. Theoretical modeling can predict the energy barriers for different mechanistic possibilities, such as single-electron transfer (SET) mechanisms in reductions. researchgate.net The stability of intermediates, like a ketyl radical formed at the carbonyl carbon, can be assessed through calculation. nih.govacs.orgmanchester.ac.uk Analysis of transition state geometries provides insights into the steric and electronic factors that control the reaction's feasibility and selectivity.

Conformation Analysis and Stereochemical Predictions

The conformational landscape of this compound is determined by the rotation around the single bond connecting the cyclopropyl ring and the carbonyl group. Conformational analysis of the related cyclopropyl methyl ketone using molecular orbital calculations has shown that the s-cis and s-trans conformations are the most significant. uwlax.edu In the s-cis conformation, the carbonyl group eclipses a C-C bond of the cyclopropyl ring, while in the s-trans conformation, it is anti-periplanar.

For cyclopropyl methyl ketone, the s-cis conformation was found to be the most stable. uwlax.edu A similar preference can be anticipated for this compound, although the presence of the bulkier and electronegative chloromethyl group could influence the rotational barrier and the relative energies of the conformers. The principles of conformational analysis, which consider torsional and steric strains, are fundamental to these predictions. nobelprize.orgchemistrysteps.com Theoretical calculations can precisely determine the potential energy surface for this rotation and identify the global minimum energy conformation.

Table 2: Conformational States of Cyclopropyl Ketones

ConformationDihedral Angle (O=C-C-C)Relative Stability
s-cis~0°Generally more stable
s-trans180°Generally less stable

Note: The relative stabilities can be influenced by substituents.

Molecular Modeling and Simulation in Synthetic Design

Molecular modeling and simulation are invaluable tools in the rational design of synthetic routes involving this compound. nanobioletters.com By simulating reaction conditions and pathways, chemists can predict the outcomes of different synthetic strategies, optimize reaction conditions, and design more efficient syntheses.

For example, in designing a synthesis for a target molecule that uses this compound as a starting material, molecular modeling can help in understanding its reactivity towards various reagents. researchgate.netnih.gov This is particularly relevant for complex reactions like cycloadditions or rearrangements where multiple stereochemical outcomes are possible. nih.gov Computational insights into the electronic and steric properties of the molecule can guide the choice of catalysts and reagents to achieve the desired product with high selectivity.

Theoretical Spectroscopic Data Prediction (e.g., VCD)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. youtube.comresearchgate.net Since this compound is chiral, VCD can be used to distinguish between its enantiomers.

The practical application of VCD relies heavily on the comparison of experimental spectra with theoretically predicted spectra. cam.ac.uk Quantum chemical calculations, typically using DFT, can predict the VCD spectrum for a given enantiomer. The process involves:

Performing a conformational search to identify all low-energy conformers.

Optimizing the geometry and calculating the vibrational frequencies and VCD intensities for each conformer.

Averaging the spectra of the individual conformers based on their Boltzmann population. nih.gov

Future Research Directions and Emerging Opportunities for 2 Chloro 1 Cyclopropylethan 1 One Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Future research will focus on designing advanced catalytic systems to overcome these limitations. While existing methods have employed aluminum-containing catalysts like methylaluminum dichloride (MeAlCl₂) and dimethylaluminum chloride (Me₂AlCl) to improve the selectivity of chlorination reactions, there is significant room for improvement. patsnap.comgoogle.com The development of more efficient catalysts is crucial for minimizing waste and making synthetic processes more environmentally friendly and suitable for large-scale industrial production. google.commdpi.com

Key research objectives in this area include:

Highly Selective Catalysts: Designing catalysts that can precisely target the desired position for functionalization, avoiding over-reaction or undesired side reactions. mdpi.com

Mild Reaction Conditions: Creating catalytic systems that operate under milder temperatures and pressures, reducing energy consumption and improving the safety profile of the reaction. google.com

Catalyst Reusability: Investigating heterogeneous catalysts or recyclable homogeneous catalysts to lower costs and simplify product purification.

Progress in this area will not only refine the synthesis of 2-Chloro-1-cyclopropylethan-1-one itself but also enhance the efficiency of its subsequent transformations into more complex molecules.

Exploration of Unconventional Reactivity Modes

The chemical behavior of this compound is dominated by the interplay between the electrophilic α-chloro ketone and the strained three-membered ring. While standard reactions like nucleophilic substitution at the chlorine-bearing carbon and reactions at the carbonyl group are known, significant opportunities lie in exploring less conventional reactivity pathways.

The strained cyclopropane (B1198618) ring can participate in unique transformations, such as ring-opening reactions or cycloadditions, when appropriately activated. A recent study demonstrated the viability of a catalytic asymmetric [3+2] photocycloaddition involving cyclopropyl (B3062369) ketones and vinylazaarenes. nih.gov This type of reaction, which constructs five-membered rings, showcases a powerful and previously underexplored reactivity mode for this class of compounds.

Future investigations could target:

Transition-Metal Catalyzed Ring-Opening: Utilizing transition metals to facilitate selective cleavage of the cyclopropane C-C bonds, leading to linear alkyl chains with defined functional groups.

Radical-Mediated Transformations: Exploring the generation of radical species from the C-Cl bond or the cyclopropyl ring to initiate novel cyclization or addition cascades.

Domino Reactions: Designing multi-step reaction sequences where the initial reaction of this compound triggers a cascade of subsequent transformations in a single pot, rapidly building molecular complexity.

Unlocking these novel reactivity modes will significantly broaden the synthetic toolbox available to chemists and enable the construction of complex molecular architectures from a simple starting material.

Integration with Photoredox and Electro-organic Catalysis

Modern synthetic methods increasingly rely on photoredox and electro-organic catalysis to access highly reactive intermediates under exceptionally mild conditions. mdpi.combeilstein-journals.org These techniques use light or electricity, respectively, as "traceless" reagents to drive single-electron transfer (SET) processes, opening up reaction pathways that are often inaccessible through traditional thermal methods. mdpi.comcornell.edu

For this compound, integration with these technologies presents a major opportunity. The generation of radical intermediates from the C-Cl bond via reductive SET is a promising avenue. Likewise, the carbonyl group or the cyclopropyl ring could be engaged in oxidative or reductive cycles. The recent development of a consecutive photoinduced electron transfer (ConPET) protocol for the [3+2] photocycloaddition of cyclopropyl ketones highlights the potential of this approach. nih.gov This method overcomes the intrinsic redox potential limitations of the photocatalyst, expanding the scope of possible transformations. nih.gov

Future work in this domain should focus on:

Net Reductive and Oxidative Processes: Employing electrochemical methods to render photoredox systems capable of net reduction or oxidation, thereby avoiding the need for stoichiometric chemical reductants or oxidants. cornell.edu

Asymmetric Catalysis: Combining photoredox or electro-organic activation with chiral catalysts to achieve enantioselective transformations, a significant challenge where the background reaction is often rapid and non-selective. nih.gov

Dual Catalytic Systems: Merging photoredox catalysis with other forms of catalysis (e.g., transition metal or organocatalysis) to enable novel reaction sequences that leverage the unique activation modes of each catalyst.

These advanced catalytic platforms will enable the use of this compound in a wider array of sophisticated synthetic applications.

Chemo- and Regioselective Functionalization of the Cyclopropyl Ring

The cyclopropyl group is a valuable motif in medicinal chemistry, often introduced into drug candidates to enhance metabolic stability, improve binding affinity, or modulate physicochemical properties. chemenu.com Consequently, the ability to selectively introduce functional groups onto the cyclopropyl ring of this compound is a highly desirable goal.

While the synthesis of derivatives like 2-chloro-1-(1-chlorocyclopropyl)ethanone (B56625) demonstrates that functionalization of the ring is possible, achieving high chemo- and regioselectivity remains a challenge. google.comchemicalbook.com The presence of multiple reactive sites—the α-chloro position, the carbonyl group, and the C-H bonds on the cyclopropane ring—requires the development of highly specific reaction conditions.

Emerging research opportunities include:

C-H Activation: Directing the functionalization of specific C-H bonds on the cyclopropyl ring using specialized directing groups and transition-metal catalysts.

Selective Halogenation: Developing methods for the selective introduction of other halogens (bromine, iodine) onto the cyclopropane ring, which can then serve as handles for further cross-coupling reactions.

Enantioselective Functionalization: Creating chiral catalysts that can distinguish between the enantiotopic faces or C-H bonds of the cyclopropyl ring to install new stereocenters.

Success in this area would transform this compound from a simple building block into a versatile scaffold for creating diverse libraries of complex cyclopropane-containing molecules for screening in drug discovery and agrochemistry.

Computational Chemistry Guided Reaction Discovery and Optimization

Computational chemistry has become an indispensable tool in modern chemical research for understanding reaction mechanisms, predicting reactivity, and designing novel catalysts. Applying these tools to the chemistry of this compound can accelerate the discovery and optimization of new reactions.

Density Functional Theory (DFT) calculations can be used to:

Model Reaction Pathways: Elucidate the mechanisms of known and hypothetical reactions, identify transition states, and calculate activation energies. This insight can explain observed selectivity and guide the modification of reaction conditions to favor desired outcomes.

Predict Reactivity: Analyze the electronic structure (e.g., molecular orbital energies, charge distribution) of this compound and its potential reaction partners to predict the most likely sites of reaction.

Catalyst Design: Computationally screen libraries of potential catalysts to identify candidates with optimal properties for a specific transformation, reducing the time and effort required for experimental screening. mdpi.com

Understand Spectroscopic Data: Correlate computed properties with experimental data (e.g., NMR spectra) to confirm the structure of reaction products and intermediates.

By integrating computational modeling with experimental work, researchers can adopt a more rational, data-driven approach to exploring the chemistry of this compound. This synergy will be crucial for efficiently navigating the complex landscape of potential reactions and unlocking the next generation of synthetic methods.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-1-cyclopropylethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound can be approached via Friedel-Crafts acylation or nucleophilic substitution on cyclopropane derivatives. For example, analogous compounds like 2-Chloro-1-(3-chlorophenyl)propan-1-one are synthesized using chloroacetyl chloride and cyclopropane precursors under anhydrous conditions with Lewis acids (e.g., AlCl₃) as catalysts . Optimization involves controlling reaction temperature (0–5°C to prevent side reactions), stoichiometric ratios (1:1.2 acyl chloride to cyclopropane), and purification via fractional distillation or column chromatography .

Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?

  • Methodological Answer :
  • NMR/IR Spectroscopy : Use 1^1H and 13^13C NMR to identify the cyclopropyl ring (e.g., characteristic shifts at δ 1.2–1.8 ppm for cyclopropyl protons) and the ketone carbonyl (δ 200–210 ppm in 13^13C NMR). IR confirms the C=O stretch (~1700 cm⁻¹) and C-Cl bond (~600 cm⁻¹) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Use twin refinement if data shows pseudo-merohedral twinning .

Advanced Research Questions

Q. How can researchers address the compound’s instability during storage or reaction conditions?

  • Methodological Answer : Instability arises from the reactive chloro and ketone groups. Strategies include:
  • Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation.
  • Stabilizers : Add radical inhibitors (e.g., BHT at 0.1% w/w) to suppress decomposition during reactions .
  • In Situ Generation : Synthesize the compound immediately before use via transient intermediates (e.g., silyl enol ethers) to avoid prolonged storage .

Q. How to resolve contradictions in reactivity data between computational predictions and experimental results?

  • Methodological Answer :
  • Computational Calibration : Use DFT (B3LYP/6-31G*) to model reaction pathways, comparing activation energies with experimental kinetics. Adjust solvent models (e.g., PCM for acetone) to improve accuracy.
  • Control Experiments : Perform isotopic labeling (e.g., 13^{13}C-cyclopropane) to trace reaction mechanisms. For example, discrepancies in nucleophilic substitution rates may arise from steric effects not captured in simulations .

Q. What strategies enable the use of this compound in catalytic asymmetric synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Employ organocatalysts (e.g., L-proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) to induce enantioselectivity in aldol or Michael additions.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance catalyst-substrate interactions. For example, 2-CPE analogues achieve >90% ee in pyrrolidine-catalyzed reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-cyclopropylethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-cyclopropylethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.